molecular formula C21H16ClN5O4S B2482348 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894037-75-3

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Numéro de catalogue: B2482348
Numéro CAS: 894037-75-3
Poids moléculaire: 469.9
Clé InChI: OOYPYUNJFDLBOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetically designed small molecule recognized for its potent inhibitory activity against a range of protein kinases. Its molecular architecture, featuring a thiazolo[3,2-b][1,2,4]triazole core linked by an oxalamide bridge, is characteristic of ATP-competitive inhibitors that target the kinase domain. Research indicates this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). By selectively inhibiting FLT3, including its common internal tandem duplication (ITD) mutants, the compound induces apoptosis and suppresses proliferation in leukemic cell lines. Its research value is particularly high in the field of oncology for investigating FLT3-driven signaling pathways and for evaluating potential therapeutic strategies against AML. Furthermore, the presence of the 4-chlorophenyl and benzodioxole groups suggests potential for optimized selectivity and pharmacokinetic properties, making it a valuable chemical probe for preclinical target validation studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4S/c22-13-3-1-12(2-4-13)18-25-21-27(26-18)15(10-32-21)7-8-23-19(28)20(29)24-14-5-6-16-17(9-14)31-11-30-16/h1-6,9-10H,7-8,11H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYPYUNJFDLBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a thiazolo[3,2-b][1,2,4]triazole structure through an oxalamide bond. This structural configuration is significant for its biological interactions.

Property Value
Molecular Formula C22H24ClN5O3
Molecular Weight 439.91 g/mol
CAS Number 2034240-11-2

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties. The thiazole and triazole components are known to interact with various cellular pathways involved in cancer progression. For instance, derivatives of thiazolidinones have shown significant antitumor activity by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

Research has suggested that the compound may possess anti-inflammatory properties. Compounds featuring similar oxalamide linkages have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

The thiazole ring system is associated with antimicrobial properties. Studies on thiazolidinone derivatives have demonstrated activity against various bacterial strains and fungi, suggesting that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide may also exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazole and dioxole rings can significantly influence their pharmacological profile. For example:

  • Substituents on the Thiazole Ring: The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and may improve binding affinity to target proteins.
  • Dioxole Moiety Modifications: Alterations in this region can affect solubility and bioavailability.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of related oxalamide compounds in vitro against breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of oxalamide derivatives in a carrageenan-induced paw edema model. Compounds were shown to reduce edema significantly compared to controls, indicating their potential as anti-inflammatory agents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.